molecular formula C12H4Br6O3 B12787853 2,3,4,5-Tetrabromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol CAS No. 80246-27-1

2,3,4,5-Tetrabromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol

Cat. No.: B12787853
CAS No.: 80246-27-1
M. Wt: 675.6 g/mol
InChI Key: OMYZFHYKAPRFFQ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrabromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol is a polybrominated diphenyl ether (PBDE) compound. PBDEs are a group of chemicals that are used as flame retardants in a variety of products, including electronics, furniture, and textiles. This particular compound is derived from marine organisms and has been studied for its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrabromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol typically involves the bromination of phenolic compounds. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the aromatic ring of the phenol under controlled conditions . The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron or aluminum bromide.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrabromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include debrominated derivatives, quinones, and substituted phenols. These products can have different biological and chemical properties compared to the parent compound .

Scientific Research Applications

2,3,4,5-Tetrabromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrabromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol involves its interaction with biological molecules and pathways. It can bind to proteins and enzymes, altering their function and activity. The compound’s bromine atoms play a crucial role in its reactivity and biological effects . Molecular targets include enzymes involved in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrabromophenol
  • 2,3,5,6-Tetrabromophenol
  • Tetrabromobisphenol A

Uniqueness

Compared to other similar compounds, 2,3,4,5-Tetrabromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol has a unique structure with multiple bromine atoms and a phenoxy group. This structure contributes to its distinct chemical and biological properties, such as higher flame retardancy and specific biological activities .

Properties

CAS No.

80246-27-1

Molecular Formula

C12H4Br6O3

Molecular Weight

675.6 g/mol

IUPAC Name

2,3,4,5-tetrabromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol

InChI

InChI=1S/C12H4Br6O3/c13-3-1-4(14)10(19)5(2-3)21-12-9(18)7(16)6(15)8(17)11(12)20/h1-2,19-20H

InChI Key

OMYZFHYKAPRFFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC2=C(C(=C(C(=C2Br)Br)Br)Br)O)O)Br)Br

Origin of Product

United States

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